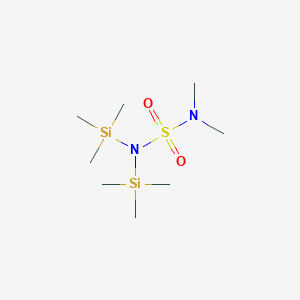
N,N-Dimethyl-N',N'-bis(trimethylsilyl)sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of sulfur and nitrogen atoms, along with trimethylsilyl groups, which contribute to its distinctive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide can be synthesized through several methods. One common approach involves the reaction of sulfur diimide with trimethylsilyl chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
S(NH)2+2(CH3)3SiCl→S(N(Si(CH3)3))2+2HCl
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfur-containing products.
Reduction: Reduction reactions can yield different sulfur-nitrogen compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen bonds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide exerts its effects involves the interaction of its sulfur and nitrogen atoms with other molecules. The trimethylsilyl groups enhance the compound’s stability and reactivity. Molecular targets include various organic and inorganic substrates, with pathways involving nucleophilic and electrophilic interactions.
Comparison with Similar Compounds
Similar Compounds
Sulfur diimide: Shares a similar sulfur-nitrogen core but lacks the trimethylsilyl groups.
N,N’-Dimethyl-N,N’-bis(trimethylsilyl)methylphosphonic diamide: Contains a phosphorus atom instead of sulfur.
N,N’-Dimethyl-N,N’-bis(phenylmethyl)-1,2-ethanediamine: Has a different organic framework but similar nitrogen functionality.
Uniqueness
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide is unique due to the presence of trimethylsilyl groups, which confer distinct reactivity and stability compared to other sulfur-nitrogen compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
56839-98-6 |
|---|---|
Molecular Formula |
C8H24N2O2SSi2 |
Molecular Weight |
268.53 g/mol |
IUPAC Name |
N-[bis(trimethylsilyl)sulfamoyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H24N2O2SSi2/c1-9(2)13(11,12)10(14(3,4)5)15(6,7)8/h1-8H3 |
InChI Key |
HGEIUGTWYDVGLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


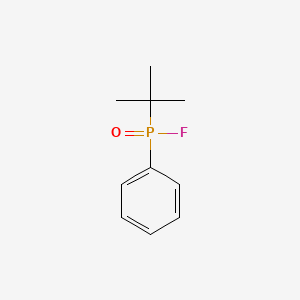

![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
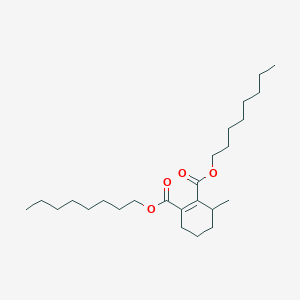
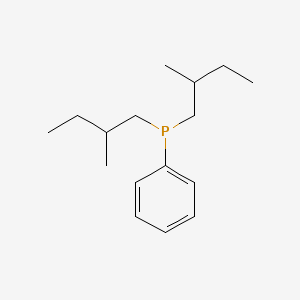
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
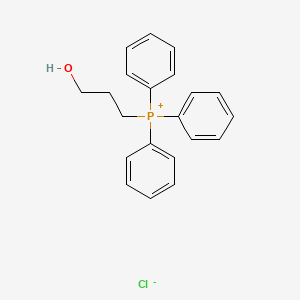
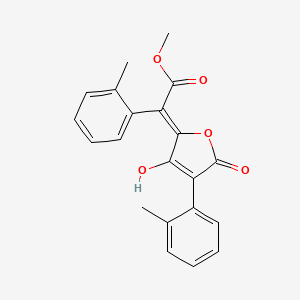
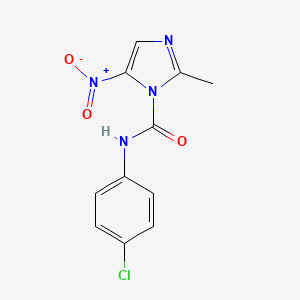
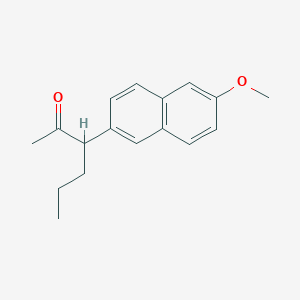


![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
